molecular formula C16H16N2O3 B14181941 4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione CAS No. 922499-46-5

4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione

Cat. No.: B14181941
CAS No.: 922499-46-5
M. Wt: 284.31 g/mol
InChI Key: VGWAFJCWLYXIGL-UHFFFAOYSA-N
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Description

4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione is a heterocyclic compound that belongs to the class of pyrroloquinolines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione typically involves the condensation of appropriate starting materials followed by cyclization and functional group modifications. One common method involves the use of Friedländer condensation, where an anthranilic acid derivative reacts with a ketone in the presence of an acid catalyst . Another approach is the multicomponent reaction, which allows for the simultaneous formation of multiple bonds in a single step .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. The use of continuous flow reactors and high-throughput screening can enhance the efficiency and yield of the synthesis process. Additionally, the development of green chemistry approaches, such as solvent-free reactions and the use of renewable resources, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione involves its interaction with specific molecular targets and pathways. For example, in its role as an anticancer agent, the compound may inhibit the activity of certain enzymes involved in cell proliferation and survival. Additionally, its fluorescent properties can be attributed to the conjugated system within the quinoline ring, which allows for the absorption and emission of light at specific wavelengths .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2-propyl-1H-pyrrolo[3,4-b]quinoline-1,3,9(2H,4H)-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

922499-46-5

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

4-ethyl-2-propylpyrrolo[3,4-b]quinoline-1,3,9-trione

InChI

InChI=1S/C16H16N2O3/c1-3-9-18-15(20)12-13(16(18)21)17(4-2)11-8-6-5-7-10(11)14(12)19/h5-8H,3-4,9H2,1-2H3

InChI Key

VGWAFJCWLYXIGL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(C1=O)N(C3=CC=CC=C3C2=O)CC

Origin of Product

United States

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